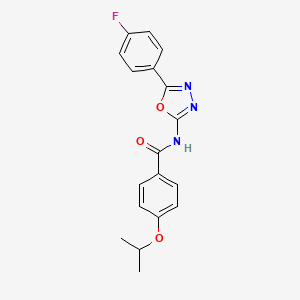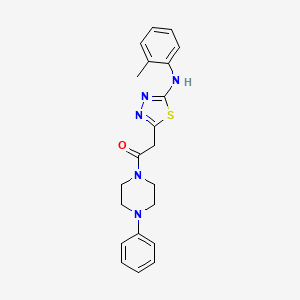![molecular formula C15H12N2O5S2 B2532613 N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 866154-61-2](/img/structure/B2532613.png)
N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Thiazolidinone Derivatives for Antimicrobial Activity
- Baviskar, Khadabadi, and Deore (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl} acetamide derivatives. These compounds exhibited significant in vitro antibacterial activity against various bacteria including Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Synthesis of Heterocyclic Compounds Derived from 2-Amino Benzothiazole
- Mahmood and Ahmad (2020) reported the synthesis of various heterocyclic compounds including N-(1,3-benzothiazol-2-yl)-2-chloro acetamide. These compounds were derived from the reaction of 2-amino benzothiazole with different reagents. The study focused on exploring the chemical diversity and potential applications of these compounds, although specific biological activities were not detailed (Mahmood & Ahmad, 2020).
Synthesis and Antimicrobial Activity of Certain Thiazolidinone Derivatives
- Gouda, Berghot, Shoeib, and Khalil (2010) synthesized 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide and its derivatives, demonstrating promising antimicrobial activities. These compounds were synthesized with the aim to evaluate their potential as antimicrobial agents, showing effectiveness against various microbial strains (Gouda et al., 2010).
Anti-Inflammatory Applications
Anti-Inflammatory Activity of Thiazolidin-3-yl Acetamides
- Sunder and Maleraju (2013) synthesized a series of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides. These compounds exhibited significant anti-inflammatory activity, indicating their potential for therapeutic applications in inflammation-related conditions (Sunder & Maleraju, 2013).
Evaluation of Thiazolidinone Derivatives as Anti-Inflammatory Agents
- Nikalje, Hirani, and Nawle (2015) developed novel thiazolidinone derivatives with potential anti-inflammatory properties. These compounds were tested using in vitro and in vivo models, showing promising results in reducing inflammation (Nikalje, Hirani, & Nawle, 2015).
Other Applications
Synthesis of Hetero-Diels–Alder Reaction Products
- Velikorodov, Shustova, and Kovalev (2017) synthesized derivatives of thiazolidin-2-ones through Hetero-Diels–Alder reactions. This study demonstrates the chemical versatility of thiazolidinone derivatives, highlighting their potential utility in various chemical reactions and applications (Velikorodov, Shustova, & Kovalev, 2017).
Green Synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides
- Horishny and Matiychuk (2020) focused on the green synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides. This study is significant as it adheres to green chemistry principles, offering a more environmentally friendly approach to synthesizing these compounds (Horishny & Matiychuk, 2020).
properties
IUPAC Name |
N-acetyl-N-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S2/c1-8(18)16(9(2)19)17-14(20)13(24-15(17)23)6-10-3-4-11-12(5-10)22-7-21-11/h3-6H,7H2,1-2H3/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGBFIPVJBPVOM-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)C)N1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C(=O)C)N1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


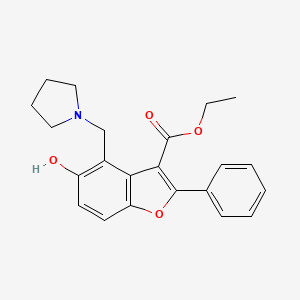
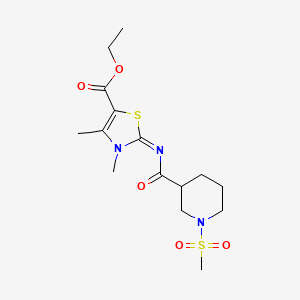
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532537.png)
![3-(4-nitrophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2532538.png)
![Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B2532539.png)


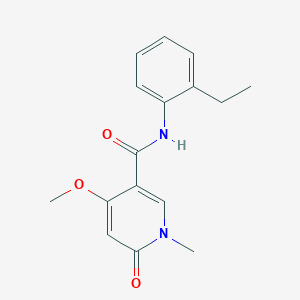
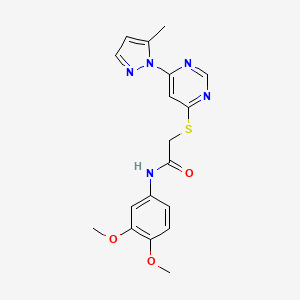
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2532549.png)

